3,4-Di[(2S)-nonan-2-yl]thiophene
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Overview
Description
3,4-Di[(2S)-nonan-2-yl]thiophene is a chemical compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 3,4-Di[(2S)-nonan-2-yl]thiophene, can be achieved through several methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur with carbonyl compounds under specific conditions.
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Di[(2S)-nonan-2-yl]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Reduction reactions can convert thiophenes into dihydrothiophenes or completely reduce them to alkanes.
Substitution: Thiophenes can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Thiophene 1,1-dioxides and thiophene 1-oxides.
Reduction: Dihydrothiophenes and alkanes.
Substitution: Halogenated, nitrated, and sulfonated thiophenes.
Scientific Research Applications
3,4-Di[(2S)-nonan-2-yl]thiophene has various applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Di[(2S)-nonan-2-yl]thiophene involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple five-membered ring containing sulfur.
2,5-Dimethylthiophene: A derivative with methyl groups at positions 2 and 5.
3,4-Diphenylthiophene: A derivative with phenyl groups at positions 3 and 4.
Uniqueness
3,4-Di[(2S)-nonan-2-yl]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
CAS No. |
400710-73-8 |
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Molecular Formula |
C22H40S |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
3,4-bis[(2S)-nonan-2-yl]thiophene |
InChI |
InChI=1S/C22H40S/c1-5-7-9-11-13-15-19(3)21-17-23-18-22(21)20(4)16-14-12-10-8-6-2/h17-20H,5-16H2,1-4H3/t19-,20-/m0/s1 |
InChI Key |
VQAXXUBHTYCDIF-PMACEKPBSA-N |
Isomeric SMILES |
CCCCCCC[C@H](C)C1=CSC=C1[C@@H](C)CCCCCCC |
Canonical SMILES |
CCCCCCCC(C)C1=CSC=C1C(C)CCCCCCC |
Origin of Product |
United States |
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